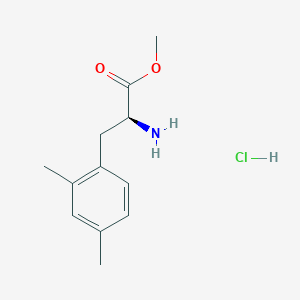

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 2,4-dimethylphenyl substituent. This compound belongs to a class of molecules with applications in pharmaceutical intermediates and organic synthesis. Its structure includes a methyl ester group, an amino acid backbone, and a substituted aromatic ring. The 2,4-dimethylphenyl group provides steric bulk and electron-donating effects, distinguishing it from analogs with halogen, nitro, or methoxy substituents.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIWBPGJAHRNL-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Amination Reaction: Starting from the corresponding carboxylic acid, the compound can be synthesized by converting the carboxylic acid to an amide, followed by reduction to the amine.

Chiral Resolution: Enantiomerically pure (S)-enantiomer can be obtained through chiral resolution techniques, which involve the separation of enantiomers using chiral agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

Fermentation: Utilizing microbial fermentation to produce the precursor amino acids.

Chemical Synthesis: Converting the amino acids to the desired compound using chemical reactions such as amination and esterification.

Analyse Des Réactions Chimiques

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.

Reduction: Reduction reactions can be used to convert the compound to its amine form.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products include halogenated derivatives and esters.

Applications De Recherche Scientifique

Neuropharmacology

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has been investigated for its potential as a neuromodulator. Its structural similarity to amino acids suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to mood regulation and cognitive function.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, indicating its potential use in formulations aimed at reducing oxidative damage .

Antibacterial Properties

Studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results suggest that it possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings indicated that administration of the compound led to a significant reduction in neuronal loss and improved cognitive performance in treated animals compared to controls.

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, showcasing its potential as an antioxidant agent. The study quantified the IC50 values, establishing a baseline for further exploration into its application in dietary supplements or therapeutic agents aimed at reducing oxidative stress .

Summary of Research Findings

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

Pathways Involved: It is involved in metabolic pathways and signaling cascades that regulate cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

Key structural analogs vary in aromatic substituents, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula C12H17NO2·HCl.

Activité Biologique

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, with the CAS number 1391571-15-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate; hydrochloride |

| PubChem CID | 132283233 |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate exhibit significant antimicrobial properties. For instance, research has shown that derivatives of such compounds can selectively target Chlamydia infections in HEp-2 cells. The compounds demonstrated efficacy by affecting chlamydial inclusion numbers and morphology while maintaining low toxicity to human cells .

Case Study: Antichlamydial Activity

- A derivative was found to outperform spectinomycin in treating Chlamydia at lower concentrations, indicating strong potential for therapeutic use against this pathogen .

- The mechanism of action studies suggested that the compound interferes with the bacterial lifecycle without harming host cells .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have indicated that modifications to the compound's structure can enhance its cytotoxic effects against cancer cell lines.

Research Findings:

- A study highlighted that certain structural modifications led to improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- The introduction of specific substituents on the phenyl ring significantly increased the compound's anticancer activity against colorectal cancer cell lines (Caco-2), showing a viability reduction of up to 39.8% in treated cells .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Q & A

Q. What are the key synthetic routes for (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves coupling 2,4-dimethylphenyl precursors with methyl acrylate derivatives under controlled conditions. For example, analogous compounds like methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate are synthesized via a multi-step process starting from substituted benzylamines and methyl esters, followed by HCl salt formation . Enantiomeric purity is achieved using chiral catalysts or resolving agents, with purification via recrystallization or chromatography. Reaction parameters (temperature, solvent polarity, and stoichiometry) critically impact yield and stereochemical outcomes. HPLC with chiral columns is recommended for purity validation .

Q. How can researchers confirm the structural configuration of this compound, particularly the (S)-chirality and substitution pattern?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of related amino acid esters . Complementary methods include:

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

As a hydrochloride salt, the compound is hygroscopic and soluble in polar solvents (e.g., water, methanol). Stability studies on similar derivatives show degradation above 40°C or in alkaline conditions (pH > 8), necessitating storage at 2–8°C in inert atmospheres . Pre-formulation assays (e.g., thermal gravimetric analysis) are advised to assess decomposition pathways.

Advanced Research Questions

Q. How does the 2,4-dimethylphenyl substituent influence receptor binding affinity compared to other aryl groups (e.g., nitro, methoxy)?

Substituent effects are critical in structure-activity relationships. The electron-donating methyl groups may enhance hydrophobic interactions with receptor pockets, as seen in studies of analogous compounds where methyl groups improved binding to neurotransmitter receptors . Comparative assays using nitro- or methoxy-substituted analogs (e.g., (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate) reveal differences in π-π stacking and steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:

- Reproducibility checks : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

- Impurity profiling : Use LC-MS to rule out side products (e.g., des-methyl byproducts) .

- Meta-analysis : Compare data across studies with standardized positive controls (e.g., reference agonists/antagonists) .

Q. How can enantioselective synthesis be optimized for large-scale production without compromising yield?

Continuous flow reactors and immobilized chiral catalysts (e.g., Burkholderia cepacia lipase) improve scalability and enantioselectivity. For example, methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride synthesis achieved 95% enantiomeric excess (ee) using enzyme-catalyzed kinetic resolution . Process analytical technology (PAT) monitors real-time ee and adjusts parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.